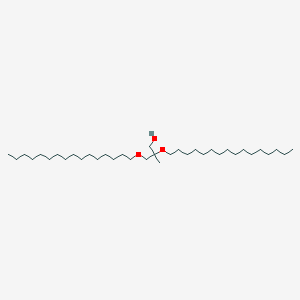
2,5,6-Trichloro-1h-benzimidazole
概要
説明
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 2,5,6-trichloro-1H-benzimidazole, often involves condensation reactions and modifications to introduce various substituents that enhance their biological activities. For instance, Menteşe et al. (2017) described the synthesis of benzimidazole compounds with hydrazinecarbothioamide, 1,2,4-triazole, 1,3,4-oxadiazole, and imine functionalities starting from 5,6-dichloro-2-cyclopropyl-1H-benzimidazole, showing good urease inhibitor activity (Menteşe et al., 2017).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been characterized using various analytical techniques. Gürbüz et al. (2016) utilized FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy to characterize 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles. The study highlighted the influence of substituents on the molecular geometry and stability of these compounds (Gürbüz et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 2,5,6-trichloro-1H-benzimidazole derivatives is influenced by the presence of chloro groups, which can participate in various chemical reactions. Townsend et al. (1995) synthesized 2-substituted 5,6-dichlorobenzimidazole ribonucleosides, showing activity against human herpes viruses, highlighting the role of chloro substituents in biological activity (Townsend et al., 1995).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. Kaynak et al. (2008) focused on the synthesis and crystal structure of a benzimidazole derivative, providing insights into its solid-state properties (Kaynak et al., 2008).
科学的研究の応用
Antiviral Activity Against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type 1 (HSV-1) : Several studies have identified 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) as an active compound against HCMV and HSV-1, with minimal cytotoxicity at effective concentrations (Townsend et al., 1995); (Zhu et al., 2000); (Gudmundsson et al., 2003); (Zhu et al., 1999).
Potential Anticancer Agent : Research indicates that certain derivatives of 2,5,6-Trichloro-1h-benzimidazole exhibit anticancer properties. For example, one study showed that compound 6, a derivative, demonstrated potent anticancer activity, particularly inducing apoptosis in the K562 cell line (Romero-Castro et al., 2011).
Stability Enhancement in Antiviral Applications : Research has been conducted to enhance the stability of these compounds, particularly in their application as antivirals. Fluorosugar analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole were explored for their potential increased stability in antiviral applications (Gudmundsson et al., 2000).
Inhibition of Viral Growth and Nucleic Acid Metabolism : The effects of substituted benzimidazoles, including 4,5,6,trichloro-1-α-d-ribofuranosyl benzimidazole, have been found to inhibit the growth of viruses like influenza A and parainfluenza 1. They also affect the nucleic acid metabolism of host cells (Bucknall, 1967).
Antibacterial and Antifungal Properties : Some benzimidazole derivatives have demonstrated comparable or stronger antibacterial and antifungal properties than reference drugs such as Chloromycin, Norfloxacin, and Fluconazole (Zhang et al., 2014).
DNA Topoisomerase I Inhibition : Certain derivatives, like 5-methyl-4-(1H-benzimidazole-2-yl)phenol (Cpd II), have been found to possess potent topoisomerase I inhibition, which is a target for anticancer drugs (Alpan et al., 2007).
Safety And Hazards
特性
IUPAC Name |
2,5,6-trichloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3N2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQYOUJCBGMSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301488 | |
| Record name | 2,5,6-trichloro-1h-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trichloro-1h-benzimidazole | |
CAS RN |
16865-11-5 | |
| Record name | 2,5,6-Trichloro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16865-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,6-Trichloro-1H-benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016865115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16865-11-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5,6-trichloro-1h-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benzimidazole, 2,5,6-trichloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)
![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)










